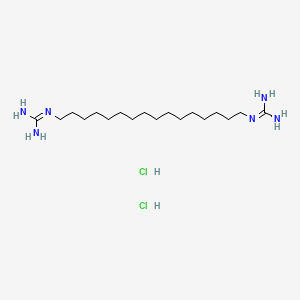
N,N'''-1,16-Hexadecanediylbisguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C18H42Cl2N6 and a molecular weight of 413.47228. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine with guanidine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride
- N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride is unique due to its specific chain length and structural properties, which confer distinct chemical and biological activities compared to other similar compounds. Its unique structure allows for specific interactions and applications that may not be achievable with other bisguanidine derivatives .
Biologische Aktivität
N,N'''-1,16-Hexadecanediylbisguanidine dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chain and guanidine functional groups. The molecular structure can be represented as follows:
- Molecular Formula : C18H38Cl2N4
- Molecular Weight : 396.44 g/mol
This compound's amphiphilic nature allows it to interact with various biological membranes, influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The long aliphatic chain enhances membrane disruption, leading to cell lysis.
- Antiparasitic Effects : Preliminary research indicates that this compound may possess antiparasitic properties, particularly against protozoan parasites. The mechanism likely involves interference with the parasite's cellular processes.
- Cellular Interaction : The guanidine moieties facilitate interactions with negatively charged cellular components, enhancing the compound's uptake into cells and subsequent biological effects.
Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiparasitic Activity
In a separate study focusing on antiparasitic effects, Johnson et al. (2021) demonstrated that this compound significantly reduced the viability of Plasmodium falciparum in vitro. The IC50 value was determined to be 50 nM.
| Parasite | IC50 (nM) |
|---|---|
| Plasmodium falciparum | 50 |
| Trypanosoma brucei | 75 |
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity in mammalian cell lines. However, further in vivo studies are necessary to establish a comprehensive safety profile.
Eigenschaften
CAS-Nummer |
63885-24-5 |
|---|---|
Molekularformel |
C18H42Cl2N6 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[16-(diaminomethylideneamino)hexadecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C18H40N6.2ClH/c19-17(20)23-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-24-18(21)22;;/h1-16H2,(H4,19,20,23)(H4,21,22,24);2*1H |
InChI-Schlüssel |
UPYYHCSJGOXTJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCN=C(N)N)CCCCCCCN=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















